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Abstract
This technical guide provides a comprehensive theoretical overview of Methyl 2-bromo-4-
oxazolecarboxylate, a heterocyclic compound with significant potential in medicinal chemistry

and organic synthesis. While experimental data for this specific molecule is limited in published

literature, this document extrapolates from established chemical principles and data on

analogous structures to present its probable synthesis, chemical properties, reactivity, and

spectroscopic profile. This guide is intended to serve as a foundational resource for

researchers interested in the evaluation and utilization of this compound in drug discovery and

development.

Introduction
Oxazole derivatives are a prominent class of heterocyclic compounds that feature prominently

in numerous biologically active molecules and natural products.[1][2] The oxazole scaffold is

considered a privileged structure in medicinal chemistry due to its ability to engage in various

non-covalent interactions with biological targets.[1] The introduction of a bromine atom,

particularly at the C2 position, imparts unique reactivity, rendering the molecule a versatile

intermediate for carbon-carbon bond formation, most notably through palladium-catalyzed

cross-coupling reactions.[3] This guide focuses on the theoretical aspects of Methyl 2-bromo-
4-oxazolecarboxylate, providing a predictive framework for its synthesis and application.
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Physicochemical Properties
Based on its chemical structure and available data for similar compounds, the following

physicochemical properties are predicted for Methyl 2-bromo-4-oxazolecarboxylate.

Property Predicted Value Source/Basis

CAS Number 1092351-94-4 [4][5][6][7][8]

Molecular Formula C₅H₄BrNO₃ [4][6]

Molecular Weight 205.99 g/mol [4][6]

Physical Form Solid [4]

Melting Point 90-100 °C [4]

Density ~1.7 g/cm³ [4]

Refractive Index ~1.51 [4]

Purity >95% (Commercially available) [4]

Proposed Synthesis
A plausible and efficient synthetic route to Methyl 2-bromo-4-oxazolecarboxylate involves a

two-step process: the formation of the methyl 4-oxazolecarboxylate core, followed by

regioselective bromination at the C2 position.

Step 1: Synthesis of Methyl 4-oxazolecarboxylate
Several methods are established for the synthesis of oxazole-4-carboxylates. A common and

effective approach involves the condensation of an aldehyde with serine methyl ester, followed

by oxidation.

Experimental Protocol (Proposed):

Condensation: To a solution of glyoxal (1 equivalent) and serine methyl ester hydrochloride

(1 equivalent) in a suitable solvent such as methanol, a base (e.g., triethylamine, 1.1

equivalents) is added. The reaction mixture is stirred at room temperature for 12-24 hours.
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Oxidation: The resulting 3-oxazoline-4-carboxylate intermediate is then oxidized without

purification. A solution of manganese dioxide (MnO₂, 5-10 equivalents) in a solvent like

dichloromethane is added, and the mixture is refluxed for 4-8 hours until the starting material

is consumed (monitored by TLC).

Work-up and Purification: The reaction mixture is filtered through a pad of celite to remove

the manganese dioxide. The filtrate is concentrated under reduced pressure, and the crude

product is purified by column chromatography on silica gel to afford methyl 4-

oxazolecarboxylate.

Step 2: Bromination of Methyl 4-oxazolecarboxylate
The C2 position of the oxazole ring is susceptible to electrophilic bromination.

Experimental Protocol (Proposed):

Reaction Setup: To a solution of methyl 4-oxazolecarboxylate (1 equivalent) in a suitable

solvent such as chloroform or carbon tetrachloride, N-bromosuccinimide (NBS, 1.1

equivalents) and a radical initiator like azobisisobutyronitrile (AIBN, 0.1 equivalents) are

added.

Reaction Conditions: The mixture is heated to reflux and stirred for 2-4 hours. The reaction

progress is monitored by TLC.

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature and washed with aqueous sodium thiosulfate solution to quench any remaining

bromine. The organic layer is separated, dried over anhydrous sodium sulfate, and

concentrated. The crude product is purified by recrystallization or column chromatography to

yield Methyl 2-bromo-4-oxazolecarboxylate.
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Step 1: Synthesis of Methyl 4-oxazolecarboxylate

Step 2: Bromination

Glyoxal 3-Oxazoline-4-carboxylate

Condensation
(Et3N, MeOH)

Serine_Methyl_Ester

Methyl_4-oxazolecarboxylate

Oxidation
(MnO2, DCM, Reflux) Methyl 4-oxazolecarboxylate Methyl 2-bromo-4-oxazolecarboxylate

Bromination
(NBS, AIBN, CCl4, Reflux)

Click to download full resolution via product page

Proposed two-step synthesis of Methyl 2-bromo-4-oxazolecarboxylate.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 2-bromo-4-
oxazolecarboxylate based on characteristic values for similar structures.

1H NMR Spectroscopy (Predicted)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.3-8.5 Singlet 1H
H5-proton of the

oxazole ring

~3.9 Singlet 3H
Methyl ester protons (-

OCH₃)

13C NMR Spectroscopy (Predicted)
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Chemical Shift (δ, ppm) Assignment

~161 Carbonyl carbon of the ester (C=O)

~145 C4-carbon of the oxazole ring

~140 C2-carbon of the oxazole ring (attached to Br)

~135 C5-carbon of the oxazole ring

~53 Methyl carbon of the ester (-OCH₃)

Infrared (IR) Spectroscopy (Predicted)
Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3100-3150 Medium C-H stretch Aromatic C-H

~2950-3000 Medium C-H stretch Methyl C-H

~1720-1740 Strong C=O stretch Ester carbonyl

~1550-1650 Medium-Strong C=N stretch Oxazole ring

~1100-1300 Strong C-O stretch Ester C-O

~1000-1100 Medium C-O-C stretch Oxazole ring

~600-700 Medium C-Br stretch Carbon-bromine bond

Mass Spectrometry (Predicted)
The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-

containing compound, with two molecular ion peaks of nearly equal intensity at m/z 205 and

207.[9][10]
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m/z Relative Intensity Fragment

205/207 High [M]⁺ (Molecular ion)

174/176 Medium [M - OCH₃]⁺

146/148 Medium [M - COOCH₃]⁺

126 Low [M - Br]⁺

Reactivity and Applications in Synthesis
The C2-bromo substituent on the oxazole ring is a key functional group that enables a variety

of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between

the C2 position of the oxazole and various aryl or heteroaryl groups. This reaction is highly

valuable in drug discovery for the synthesis of complex molecules.[1][3][11]

Experimental Protocol (General):

Reaction Setup: In a reaction vessel, Methyl 2-bromo-4-oxazolecarboxylate (1 equivalent),

an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05

equivalents), and a base (e.g., K₂CO₃, 2 equivalents) are combined in a suitable solvent

system (e.g., a mixture of toluene, ethanol, and water).

Reaction Conditions: The mixture is degassed and then heated to reflux under an inert

atmosphere (e.g., argon or nitrogen) for 6-12 hours.

Work-up and Purification: After cooling, the reaction mixture is diluted with water and

extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude

product is purified by column chromatography to yield the 2-aryl-4-oxazolecarboxylate

derivative.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://d-nb.info/1180166396/34
https://pmc.ncbi.nlm.nih.gov/articles/PMC6661760/
https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide/
https://www.benchchem.com/product/b1460988?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methyl_2-bromo-4-oxazolecarboxylate

2-Aryl-4-oxazolecarboxylate
(Bioactive Molecule Precursor)

Arylboronic_Acid

Pd(0) Catalyst

Catalytic Cycle

Base

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methyl 2-bromo-4-oxazolecarboxylate
(Building Block)

Library Synthesis via
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Library of 2-Aryl-4-oxazolecarboxylates
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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